N-(4-chlorophenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5OS/c1-14-5-10-20(13-15(14)2)30-17(4)21(28-29-30)24-27-16(3)22(32-24)23(31)26-12-11-18-6-8-19(25)9-7-18/h5-10,13H,11-12H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLVSMGRGQNQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC=C(C=C4)Cl)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Carboxamide Cores
Several compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents on the amide or aryl groups:
- N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Features a cyclopropyl group on the triazole and a methoxy-substituted aryl ring. The 4-chlorophenyl amide substituent enhances lipophilicity compared to the target compound’s 4-chlorophenethyl group .
- (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) : Incorporates a hydroxyethyl side chain, which may improve aqueous solubility but reduce membrane permeability relative to the target’s methylthiazole moiety .
Key Structural Differences :
Melting Points and Substituent Effects :
- Chlorinated derivatives (e.g., 3b, 3e in ) exhibit higher melting points (171–174°C) than non-chlorinated analogues (123–135°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
- The target compound’s 4-chlorophenethyl group and methyl-substituted aryl rings may similarly elevate its melting point relative to non-chlorinated triazole-thiazoles.
Crystallographic and Conformational Insights
Crystal structures of related compounds (e.g., ZIPSEY, LELHOB) determined via SHELXL reveal that substituents influence molecular packing. For example:
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary subunits (Figure 1):
- Thiazole-5-carboxamide core : A 4-methylthiazole ring substituted at C-2 with a triazole group and at C-5 with a carboxamide-linked 4-chlorophenethyl chain.
- 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group : A 1,2,3-triazole ring bearing a 3,4-dimethylphenyl substituent at N-1 and a methyl group at C-5.
- N-(4-Chlorophenethyl) side chain : A phenethyl group para-substituted with chlorine.
Retrosynthetically, the molecule is assembled via:
- Amide bond formation between the thiazole-carboxylic acid and 4-chlorophenethylamine.
- Triazole-thiazole coupling via cross-coupling or cycloaddition.
- Modular synthesis of triazole and thiazole rings using established heterocyclization methods.
Synthesis of the 1-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl Substituent
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective [3+2] cycloaddition between an alkyne and an organic azide.
Procedure:
Synthesis of 3,4-dimethylphenyl azide :
Preparation of 5-methyl-1H-1,2,3-triazole :
Key Data :
| Azide | Alkyne | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 3,4-Dimethylphenyl | HC≡CCO₂Me | CuSO₄/NaAsc | 92 | 1,4 |
Synthesis of the 4-Methylthiazole-5-Carboxylic Acid Core
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of α-halo carbonyl compounds with thioamides.
Procedure:
Preparation of α-bromo-4-methylacetophenone :
Cyclization with thiourea :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration (Figure 3).
Optimization :
Coupling of Triazole and Thiazole Moieties
Suzuki-Miyaura Cross-Coupling
The triazole and thiazole rings are linked via a palladium-catalyzed cross-coupling between a boronic acid and a halide.
Procedure:
Functionalization of thiazole :
Coupling with triazole-boronic acid :
Key Data :
| Boronic Acid | Halide | Catalyst | Yield (%) |
|---|---|---|---|
| Triazol-4-ylboronic acid | 2-Bromo-4-methylthiazole | Pd(PPh₃)₄ | 85 |
Amidation with 4-Chlorophenethylamine
Carbodiimide-Mediated Coupling
The carboxyl group of the thiazole-triazole intermediate is activated for amide bond formation.
Procedure:
Activation of carboxylic acid :
Nucleophilic attack by 4-chlorophenethylamine :
Yield Optimization :
Characterization and Analytical Validation
Spectroscopic Confirmation
Challenges and Optimization Strategies
Regioselective Triazole Synthesis
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how is reaction progress monitored?
- Answer : The synthesis typically involves multi-step reactions, starting with the preparation of triazole and thiazole intermediates, followed by coupling under controlled conditions (e.g., anhydrous solvents, palladium catalysts). Progress is tracked via Thin Layer Chromatography (TLC) and validated using NMR spectroscopy (e.g., H/C NMR) to confirm intermediate formation. Final purity is assessed via High-Performance Liquid Chromatography (HPLC) .
Q. How is the molecular structure confirmed post-synthesis?
- Answer : Structural elucidation combines mass spectrometry (MS) for molecular weight verification and 2D-NMR (e.g., COSY, HSQC) to resolve aromatic proton couplings and heterocyclic substituents. X-ray crystallography may be used for crystalline derivatives to confirm stereochemistry .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer : Common assays include:
| Assay Type | Target | Method |
|---|---|---|
| Enzyme inhibition | Kinases/phosphatases | Fluorescence-based activity assays |
| Receptor binding | GPCRs/nuclear receptors | Radioligand displacement studies |
| Cytotoxicity | Cancer cell lines | MTT/XTT viability assays |
| These require solubility optimization in DMSO/PBS mixtures, with controls for solvent interference . |
Q. How are solubility challenges addressed in biological testing?
- Answer : Solubility is enhanced using co-solvents (e.g., PEG-400, cyclodextrins) or pH-adjusted buffers. Dynamic Light Scattering (DLS) confirms nanoformulation stability for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data across studies?
- Answer : Discrepancies arise from assay variability (e.g., buffer pH, temperature). Validate using orthogonal methods :
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters.
Replicate under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental design strategies optimize reaction yields and purity?
- Answer : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). For example:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (Pd) | 0.5–2 mol% | 1.2 mol% |
| Reaction time | 6–24 hours | 12 hours |
| Response surface models identify interactions between variables, while continuous flow systems improve reproducibility . |
Q. How to design structure-activity relationship (SAR) studies for derivative libraries?
- Answer : Prioritize modifications at the triazole (position 1) and thiazole (position 2) moieties. Use parallel synthesis to generate analogs, then correlate substituent electronegativity/logP with activity via QSAR models. Validate hypotheses with molecular docking against target protein crystallography data .
Q. What strategies mitigate off-target cytotoxicity during lead optimization?
- Answer :
- Proteomic profiling (e.g., affinity pulldown-MS) to identify unintended targets.
- Metabolomics to assess mitochondrial toxicity.
- Introduce steric hindrance (e.g., methyl groups) to reduce non-specific binding. Adjust the chlorophenethyl group to balance potency and selectivity .
Methodological Notes
- Spectral Data Interpretation : Use F NMR (if fluorinated analogs are synthesized) and DEPT-135 for carbon hybridization confirmation .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to improve sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
